molecular formula C8H9FN2O2 B3291973 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide CAS No. 874881-07-9

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B3291973
CAS No.: 874881-07-9
M. Wt: 184.17 g/mol
InChI Key: IJOASYDRQSEFBF-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide is a hydroxamic acid derivative characterized by an N'-hydroxyethanimidamide backbone (C₂H₅N₂O) substituted with a 4-fluorophenoxy group at the 2-position. The 4-fluorophenoxy moiety introduces electron-withdrawing properties and lipophilicity, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOASYDRQSEFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate to form 2-(4-fluorophenoxy)ethyl acetate. This intermediate is then subjected to a reaction with hydroxylamine hydrochloride in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide with similar N'-hydroxyethanimidamide derivatives, highlighting substituent variations, molecular formulas, and key identifiers:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(4-fluorophenoxy)-N'-hydroxyethanimidamide* 4-fluorophenoxy C₈H₈FN₂O₂ ~183 (calculated) Not provided Fluorinated phenoxy group
2-(2-fluorophenyl)-N'-hydroxyethanimidamide 2-fluorophenyl C₈H₉FN₂O 168.17 EN300-412798 Ortho-fluorine substitution
2-(Diethylamino)-N'-hydroxyethanimidamide Diethylamino C₆H₁₅N₃O 145.21 89599-94-0 Basic amino group
2-(2-chloro-6-fluorophenyl)-N'-hydroxyethanimidamide 2-chloro-6-fluorophenyl C₈H₇ClF₂N₂O 216.61 333748-81-5 Halogenated (Cl, F) aryl group
2-(2-Chloro-4-fluorophenyl)-N'-hydroxyethanimidamide 2-chloro-4-fluorophenyl C₈H₇ClF₂N₂O 216.61 306937-33-7 Mixed halogen substitution
2-[(4-Fluorophenyl)sulfonyl]-N'-hydroxyethanimidamide 4-fluorophenylsulfonyl C₈H₈FN₂O₃S 243.22 175203-76-6 Sulfonyl electron-withdrawing group
2-(benzyloxy)-N'-hydroxyethanimidamide Benzyloxy C₉H₁₂N₂O₂ 180.20 291771-21-6 Aromatic ether substituent

*Calculated molecular weight based on structural analysis.

Substituent Effects on Properties

Electron-Withdrawing Groups
  • Fluorine and Chlorine Substituents (): Fluorine at the para position (as in the target compound) enhances lipophilicity and metabolic stability compared to ortho-substituted analogs (e.g., 2-(2-fluorophenyl)-N'-hydroxyethanimidamide).
  • Sulfonyl Group (): The sulfonyl moiety in 2-[(4-fluorophenyl)sulfonyl]-N'-hydroxyethanimidamide increases acidity and may improve water solubility, contrasting with the phenoxy group’s lipophilic nature .
Amino and Ether Groups
  • Diethylamino Substituent (): The basic amino group in 2-(diethylamino)-N'-hydroxyethanimidamide enhances solubility in acidic environments, making it distinct from aryl-substituted analogs .

Biological Activity

Overview

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorophenoxy group linked to an ethanimidamide moiety, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}FNO2_2
  • CAS Number : 874881-07-9

The presence of the fluorine atom enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The compound's mechanism involves:

  • Enzyme Inhibition : Binding to active sites on target enzymes.
  • Pathway Modulation : Altering metabolic pathways related to disease processes.

Biological Activities

Research indicates that 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide exhibits several important biological activities:

  • Anti-inflammatory Activity :
    • The compound has been investigated for its potential to reduce inflammation markers in vitro and in vivo models.
  • Anticancer Properties :
    • Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific cancer types and mechanisms require further investigation.
  • Enzyme Inhibition :
    • It has shown promise as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity plays a critical role.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide:

  • Study on Enzyme Inhibition : A recent study evaluated the compound's efficacy against cyclooxygenase (COX) enzymes, revealing significant inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cancer Cell Proliferation Assay : In vitro tests demonstrated that the compound reduced the viability of various cancer cell lines, including breast and colon cancer cells, with IC50_{50} values indicating potent activity .
  • Inflammatory Model Testing : Animal models treated with 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide exhibited reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic applications .

Comparative Analysis

To better understand the uniqueness of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
2-(4-fluorophenoxy)ethanimidamide hydrochlorideSimilar structure without hydroxy groupModerate enzyme inhibition
2-(3-fluoro-4-methoxyphenyl)ethanimidamideSubstituted at different positionsReduced anticancer activity
2-(2-chloro-4-fluorophenyl)ethanethioamideDifferent functional groupLower anti-inflammatory properties

This comparison highlights the distinct properties of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide, particularly its enhanced biological activities due to the specific fluorophenoxy substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-fluorophenoxy)-N'-hydroxyethanimidamide
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2-(4-fluorophenoxy)-N'-hydroxyethanimidamide

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